2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C24H25N3O6S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6S/c1-30-16-7-5-15(6-8-16)26-22(29)13-34-24-18(12-25)17(11-21(28)27-24)14-9-19(31-2)23(33-4)20(10-14)32-3/h5-10,17H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
LFTLESOOHFCXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using basic catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with similar functional groups . Examples include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate
Uniqueness
What sets 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which can confer unique reactivity and potential biological activity . This makes it a valuable compound for further research and development in various scientific fields.
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